N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
-
Formation of the Difluoromethylthio Group: : The difluoromethylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves the reaction of a suitable phenyl halide with difluoromethylthiolate anion under basic conditions.
-
Sulfonamide Formation: : The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitrating agents or halogens can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antimicrobial agent or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The difluoromethylthio group may enhance binding affinity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((Difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea
- N-(4-((Difluoromethyl)thio)phenyl)acetamide
- N-(4-((Difluoromethyl)thio)phenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)thiourea
Uniqueness
N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a difluoromethylthio group and a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
301313-31-5 |
---|---|
Molekularformel |
C14H13F2NO2S2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S2/c1-10-2-8-13(9-3-10)21(18,19)17-11-4-6-12(7-5-11)20-14(15)16/h2-9,14,17H,1H3 |
InChI-Schlüssel |
KPBWBMRGHUBZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.